REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[C:8]([NH:10][OH:11])[CH:7]=[C:6]([N+:12]([O-:14])=[O:13])[C:5]=1[CH3:15])([O-:3])=[O:2].NC1C=C([N+]([O-])=[O:24])C(C)=C([N+]([O-])=O)C=1>>[N+:1]([C:4]1[CH:9]=[C:8]([N+:10]([O-:24])=[O:11])[CH:7]=[C:6]([N+:12]([O-:14])=[O:13])[C:5]=1[CH3:15])([O-:3])=[O:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C(=CC(=C1)NO)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC(=C(C(=C1)[N+](=O)[O-])C)[N+](=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Cooling
|
Type
|
FILTRATION
|
Details
|
filtration, and recrystallization
|
Type
|
CUSTOM
|
Details
|
provide the
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |